molecular formula C7H13NO4 B8438175 3-Acetoxy-2-nitropentane

3-Acetoxy-2-nitropentane

Cat. No.: B8438175
M. Wt: 175.18 g/mol
InChI Key: ISANAHAACRGGAW-UHFFFAOYSA-N
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Description

3-Acetoxy-2-nitropentane is an aliphatic nitro compound characterized by a pentane backbone with an acetoxy group (-OAc) at the C3 position and a nitro group (-NO₂) at the C2 position. Its molecular formula is C₇H₁₁NO₄, with a molecular weight of 173.16 g/mol. This compound is of interest in organic synthesis due to the reactivity of its functional groups, which may facilitate nucleophilic substitutions or reduction reactions.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-nitropentan-3-yl acetate

InChI

InChI=1S/C7H13NO4/c1-4-7(12-6(3)9)5(2)8(10)11/h5,7H,4H2,1-3H3

InChI Key

ISANAHAACRGGAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetoxy-2-nitropentane can be achieved through several routes. One common method involves the nitration of 3-acetoxypentane using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another approach involves the displacement reaction of 3-acetoxypentyl halides with nitrite ions. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-Acetoxy-2-nitropentane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions include amines, alcohols, and substituted pentanes.

Scientific Research Applications

3-Acetoxy-2-nitropentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2-nitropentane involves its functional groups. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis or substitution. These reactions are facilitated by specific molecular targets and pathways, such as enzyme-catalyzed transformations in biocatalysis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A key distinction lies in the aliphatic vs. aromatic backbone of these compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Backbone Type
This compound C₇H₁₁NO₄ 173.16 Acetoxy, Nitro Aliphatic
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Amino, Nitro, Ketone Aromatic
3-Methyl-2-nitrophenol C₇H₇NO₃ 153.14 Nitro, Phenol Aromatic
3-Methyl-2-nitrophenyl acetate C₉H₉NO₄ 195.17 Nitro, Acetate ester Aromatic

Key Observations:

  • Backbone Reactivity : The aliphatic structure of this compound likely confers higher flexibility and susceptibility to hydrolysis compared to rigid aromatic analogs.
  • Functional Group Interactions : The presence of both nitro and acetoxy groups in this compound may lead to competing electronic effects (e.g., nitro’s electron-withdrawing vs. acetoxy’s moderate electron-donating nature), influencing its reactivity in synthetic pathways.

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